molecular formula C13H18BrN3O3S B426187 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B426187
M. Wt: 376.27g/mol
InChI Key: IJLCASXGYIMASX-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound with the molecular formula C13H18BrN3O3S It is characterized by the presence of a bromine atom, a piperazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Formation of Intermediate: The initial reaction between 4-bromobenzenesulfonyl chloride and 4-methylpiperazine results in the formation of an intermediate compound.

    Final Product: The intermediate compound is then further reacted with an appropriate reagent, such as an oxoethylating agent, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The presence of the piperazine ring allows for condensation reactions with other compounds, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 2-bromo-4-[(4-methyl-1-piperazinyl)methyl]-3-pyridinol

Uniqueness

Compared to similar compounds, 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18BrN3O3S

Molecular Weight

376.27g/mol

IUPAC Name

4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C13H18BrN3O3S/c1-16-6-8-17(9-7-16)13(18)10-15-21(19,20)12-4-2-11(14)3-5-12/h2-5,15H,6-10H2,1H3

InChI Key

IJLCASXGYIMASX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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